molecular formula C10H20N4O B13721747 4-(6-Azidohexyl)-morpholine

4-(6-Azidohexyl)-morpholine

Cat. No.: B13721747
M. Wt: 212.29 g/mol
InChI Key: METZXUYTPXKMAC-UHFFFAOYSA-N
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Description

4-(6-Azidohexyl)-morpholine is an organic compound that features a morpholine ring substituted with a 6-azidohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Azidohexyl)-morpholine typically involves the reaction of morpholine with 6-azidohexyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle azides, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

4-(6-Azidohexyl)-morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Copper(I) Catalysts: Used in cycloaddition reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Bases: Such as potassium carbonate for substitution reactions.

Major Products

    1,2,3-Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(6-Azidohexyl)-morpholine largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azide group reacts with alkynes to form triazoles, which can then interact with various biological targets. The azide group can also be reduced to an amine, which can participate in further biochemical interactions .

Comparison with Similar Compounds

Similar Compounds

    6-Azidohexylamine: Similar structure but lacks the morpholine ring.

    4-(6-Azidohexyl)-1,2,3-triazole: Formed from the cycloaddition of 4-(6-Azidohexyl)-morpholine with alkynes.

Uniqueness

This compound is unique due to the presence of both the morpholine ring and the azidohexyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .

Properties

Molecular Formula

C10H20N4O

Molecular Weight

212.29 g/mol

IUPAC Name

4-(6-azidohexyl)morpholine

InChI

InChI=1S/C10H20N4O/c11-13-12-5-3-1-2-4-6-14-7-9-15-10-8-14/h1-10H2

InChI Key

METZXUYTPXKMAC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCCCCN=[N+]=[N-]

Origin of Product

United States

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